molecular formula C13H18O B14447319 3-Oxadiamantane CAS No. 76173-17-6

3-Oxadiamantane

Cat. No.: B14447319
CAS No.: 76173-17-6
M. Wt: 190.28 g/mol
InChI Key: NSPQAAVOTSBTKB-UHFFFAOYSA-N
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Description

3-Oxadiamantane is a diamondoid compound characterized by a diamantane framework with an oxygen atom substituted at the 3-position. This structural modification imparts unique chemical and physical properties, making it a molecule of interest in organic synthesis and materials science. The compound is synthesized via selective oxidation reactions, notably using the NHPI/TFA/O₂/HNO₃ catalytic system, which achieves high selectivity (up to 90%) for hydroxylated derivatives such as 1-hydroxy-3-oxadiamantane and 9-hydroxy-3-oxadiamantane . These derivatives exhibit enhanced surface affinity, particularly 9-hydroxy-3-oxadiamantane, which is advantageous for surface deposition applications . Additionally, 3-oxaadamantane derivatives have been incorporated into cannabinoid analogs, demonstrating their versatility in medicinal chemistry .

Properties

CAS No.

76173-17-6

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

3-oxapentacyclo[7.3.1.14,12.02,7.06,11]tetradecane

InChI

InChI=1S/C13H18O/c1-6-2-11-9-4-7-5-10(8(1)9)12(3-6)13(11)14-7/h6-13H,1-5H2

InChI Key

NSPQAAVOTSBTKB-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3C4C1C5CC(C4)OC3C5C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxadiamantane typically involves the functionalization of adamantane. One common method is the oxidation of adamantane using strong oxidizing agents such as nitric acid (HNO₃) or potassium permanganate (KMnO₄). The reaction conditions often require elevated temperatures and controlled environments to ensure the selective incorporation of the oxygen atom into the adamantane framework .

Industrial Production Methods: Industrial production of 3-Oxadiamantane may involve more scalable and cost-effective methods. These can include catalytic processes that utilize transition metal catalysts to facilitate the oxidation reaction. Additionally, continuous flow reactors may be employed to enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Oxadiamantane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carboxylated derivatives, while substitution can produce halogenated compounds .

Mechanism of Action

The mechanism by which 3-Oxadiamantane exerts its effects is primarily through its interaction with molecular targets and pathways. The oxygen atom within its structure can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. These interactions can affect various biological pathways, making 3-Oxadiamantane a versatile compound in both chemical and biological contexts .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-Oxadiamantane with structurally related adamantane derivatives:

Compound Name Structural Features Synthesis Method Key Reactivity/Properties Applications References
3-Oxadiamantane Oxygen at 3-position in diamantane NHPI-catalyzed oxidation in TFA Selective hydroxylation at C1, C6, C9, C11 Surface deposition, cannabinoid synthesis
3-Aminoadamantan-1-ol Amino and hydroxyl groups at C3/C1 Unspecified (pharmaceutical routes) Basic amino group, polar hydroxyl Pharmaceutical intermediate
Ethyl 3-(adamantan-1-yl)-3-oxopropanoate Adamantane with ketone and ester groups Esterification of adamantane ketone Ketone reactivity (e.g., nucleophilic additions) Organic synthesis intermediate
1-Hydroxydiamantane Hydroxyl group at C1 in diamantane NHPI-catalyzed oxidation Oxidizes to 3-Oxadiamantane derivatives Precursor for functionalized diamondoids

Biological Activity

3-Oxadiamantane, a derivative of diamantane, has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

3-Oxadiamantane is characterized by its unique diamond-like carbon structure with an oxygen atom incorporated into the framework. This structural modification enhances its chemical reactivity and biological activity compared to parent compounds like diamantane.

Antimicrobial Activity

Research has indicated that 3-oxadiamantane exhibits significant antimicrobial properties. Studies have focused on its effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics.

Table 1: Antimicrobial Activity of 3-Oxadiamantane

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa16 µg/mL

The compound's mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways. Preliminary studies suggest that it may interfere with biofilm formation, a critical factor in the virulence of many pathogens .

Anticancer Properties

In addition to its antimicrobial effects, 3-oxadiamantane has been investigated for its anticancer potential. Various studies have reported that it can induce apoptosis in cancer cells and inhibit tumor growth.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of 3-oxadiamantane on several cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer). The results indicated that the compound significantly reduced cell viability in a dose-dependent manner.

Table 2: Cytotoxicity Results for 3-Oxadiamantane

Concentration (µM)A549 Cell Viability (%)HepG2 Cell Viability (%)
2004550
1007075
508590

The data suggests that at higher concentrations, 3-oxadiamantane effectively inhibits the growth of these cancer cells, potentially through mechanisms involving oxidative stress and disruption of cellular signaling pathways .

The biological activity of 3-oxadiamantane is attributed to several mechanisms:

  • Membrane Disruption : The compound interacts with bacterial membranes, leading to increased permeability and cell lysis.
  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic processes essential for bacterial survival and cancer cell proliferation.
  • Induction of Apoptosis : In cancer cells, it can trigger apoptotic pathways, leading to programmed cell death.

Future Directions in Research

Ongoing research is focused on:

  • Synthesis of Derivatives : Modifying the structure of 3-oxadiamantane to enhance its biological activity and reduce toxicity.
  • In Vivo Studies : Conducting animal studies to evaluate the efficacy and safety profile in a more complex biological system.
  • Mechanistic Studies : Further elucidating the molecular targets and pathways affected by this compound.

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